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Spectroscopic Data for 3(Cyclobutylamino)phenol Remains Elusive in Public Databases

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Compound of Interest

Compound Name: 3-(Cyclobutylamino)phenol

Cat. No.: B15259257

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A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound **3-(Cyclobutylamino)phenol** has yielded no specific results within publicly accessible scientific databases. While spectral information for related compounds such as phenol and **3-**aminophenol is readily available, the specific N-cyclobutyl derivative appears to be uncharacterized in the public domain.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled without the foundational spectroscopic information.

For researchers, scientists, and drug development professionals interested in this specific molecule, this indicates that the synthesis and subsequent spectroscopic characterization of **3-(Cyclobutylamino)phenol** would likely represent a novel contribution to the chemical literature.

Predicted Spectroscopic Characteristics

Based on the known spectral properties of its constituent functional groups (phenol, secondary amine, and cyclobutyl group), a prediction of the expected spectroscopic data can be made. This information should be regarded as theoretical and would require experimental verification.



Predicted ¹H NMR Data

The proton NMR spectrum of **3-(Cyclobutylamino)phenol** in a solvent like CDCl₃ or DMSO-d₆ would be expected to show distinct signals corresponding to the aromatic protons, the amine proton, the methine proton of the cyclobutyl group, and the methylene protons of the cyclobutyl ring. The chemical shifts (δ) would be influenced by the electron-donating effects of the hydroxyl and amino groups on the aromatic ring.

Predicted ¹³C NMR Data

The carbon NMR spectrum would reveal signals for the aromatic carbons, with the carbon atoms ortho and para to the hydroxyl and amino groups appearing at different chemical shifts than the meta carbons due to resonance effects. The carbons of the cyclobutyl group would also have characteristic signals.

Predicted IR Spectroscopy Data

The infrared (IR) spectrum of **3-(Cyclobutylamino)phenol** would be expected to exhibit characteristic absorption bands for the O-H stretch of the phenol (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.

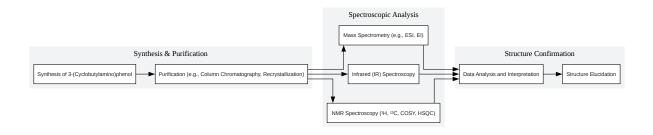
Predicted Mass Spectrometry (MS) Data

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of **3-(Cyclobutylamino)phenol** (C₁₀H₁₃NO, 163.22 g/mol). Fragmentation patterns would likely involve cleavage of the cyclobutyl ring and fragmentation of the aromatic portion of the molecule.

Experimental Workflow for Characterization

Should a researcher synthesize **3-(Cyclobutylamino)phenol**, a general experimental workflow for its characterization would be as follows:





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Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

In conclusion, while a detailed technical guide on the spectroscopic data of **3- (Cyclobutylamino)phenol** cannot be provided due to the lack of available experimental data, this report outlines the predicted spectral characteristics and a general workflow for its characterization. Further research involving the synthesis and analysis of this compound is necessary to establish its definitive spectroscopic profile.

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